molecular formula C14H11NO B8701968 3-(3-Pyridyl)-acrylophenone

3-(3-Pyridyl)-acrylophenone

Cat. No.: B8701968
M. Wt: 209.24 g/mol
InChI Key: MHYINARESROASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Pyridyl)-acrylophenone (IUPAC: (E)-1-phenyl-3-(pyridin-3-yl)prop-2-en-1-one) is an α,β-unsaturated ketone featuring a pyridine ring at the β-position and a phenyl group at the ketone terminus. Its molecular formula is C₁₄H₁₁NO (molecular weight: 209.24 g/mol), with a planar structure stabilized by conjugation between the carbonyl and vinyl groups. The pyridyl substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

Synthesis of this compound can be challenging due to polymerization risks during reactions involving pyridine derivatives, as observed in analogous systems under Baylis-Hillman conditions . The compound’s structural uniqueness makes it a candidate for studying nicotinic acetylcholine receptor interactions, as pyridyl moieties are known to enhance receptor binding affinity .

Properties

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

1-phenyl-3-pyridin-3-ylprop-2-en-1-one

InChI

InChI=1S/C14H11NO/c16-14(13-6-2-1-3-7-13)9-8-12-5-4-10-15-11-12/h1-11H

InChI Key

MHYINARESROASH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of 3-(3-Pyridyl)-acrylophenone with five analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
This compound C₁₄H₁₁NO 209.24 3-Pyridyl Electron-withdrawing pyridyl group; planar structure; moderate polarity
3-(2-Furyl)acrylophenone C₁₃H₁₀O₂ 198.22 2-Furyl Less electron-withdrawing than pyridyl; furan enhances π-conjugation
3-(Dimethylamino)acrylophenone C₁₁H₁₃NO 175.23 Dimethylamino Electron-donating group; increased nucleophilic reactivity
3-(4-Bromophenyl)acrylophenone C₁₅H₁₁BrO 295.15 4-Bromophenyl Bromine introduces steric bulk and halogen bonding potential
3-(5-Nitro-2-furyl)-acrylophenone C₁₆H₁₅NO₇ 333.32 5-Nitro-2-furyl, trimethoxy Strong electron-withdrawing nitro group; mutagenic and toxic
3-(4-Hydroxy-3-methoxyphenyl)acrylophenone C₁₆H₁₄O₃ 254.28 4-Hydroxy-3-methoxyphenyl Hydroxyl and methoxy groups enhance solubility via H-bonding

Key Observations :

  • Electronic Effects: Pyridyl and nitro groups reduce electron density at the α,β-unsaturated site, favoring Michael addition reactions, whereas dimethylamino groups increase electron density, altering reaction pathways .
  • Solubility : Hydroxy and methoxy substituents (e.g., in PHSK) improve aqueous solubility, while bromophenyl groups increase hydrophobicity .

Key Insights :

  • Pyridyl derivatives exhibit superior receptor binding, making them relevant in neurological drug development .
  • Nitro-containing analogs pose safety risks, limiting their therapeutic use despite synthetic utility .

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